ethyl 4-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a thiazolidine ring, a pyrido[1,2-a]pyrimidine core, and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring is synthesized by reacting a suitable aldehyde with a thiourea derivative under acidic conditions.
Construction of the Pyrido[1,2-a]pyrimidine Core: This core is formed through a cyclization reaction involving a pyridine derivative and a suitable amine.
Coupling with Piperazine: The final step involves coupling the pyrido[1,2-a]pyrimidine intermediate with piperazine-1-carboxylate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
Ethyl 4-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a thiazolidine ring, pyrido[1,2-a]pyrimidine core, and piperazine moiety makes it a versatile compound for various applications in scientific research and industry.
Biological Activity
Ethyl 4-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.
Synthesis
The synthesis of the compound involves multiple steps, including the reaction of thiazolidine derivatives and pyrimidine structures. The initial formation of the thiazolidine moiety is crucial, as it contributes significantly to the biological activity observed in subsequent assays. The synthesis pathway typically includes:
- Formation of Thiazolidine : Reaction between appropriate thioketones and amines.
- Pyrimidine Integration : Coupling reactions to introduce the pyrido[1,2-a]pyrimidine framework.
- Final Esterification : Conversion to the ethyl ester form for enhanced solubility and bioavailability.
Anticonvulsant Activity
Recent studies have indicated that derivatives containing thiazolidine rings exhibit significant anticonvulsant properties. For instance, compounds similar to ethyl 4-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine have shown efficacy in picrotoxin-induced convulsion models, suggesting a potential mechanism involving modulation of neurotransmitter systems .
Cytotoxicity and Antiproliferative Effects
The compound has been tested against various cancer cell lines, revealing promising cytotoxic effects. For instance:
These results indicate that the compound may disrupt cellular proliferation pathways, possibly through apoptosis induction or cell cycle arrest.
Mechanistic Insights
Molecular dynamics simulations have provided insights into the interaction of this compound with target proteins. Notably, it appears to engage in hydrophobic interactions with key residues in cancer-related proteins, enhancing its potential as an anticancer agent .
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Study on Thiazolidine Derivatives : A study demonstrated that thiazolidine derivatives could inhibit tubulin polymerization, a vital process in cancer cell division . The presence of specific substituents on the thiazolidine ring was correlated with enhanced activity.
- Antimicrobial Properties : Compounds with similar structural motifs have also shown antimicrobial activity against various pathogens, suggesting a broader spectrum of biological effects beyond anticancer properties .
Properties
Molecular Formula |
C23H27N5O4S2 |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
ethyl 4-[3-[(Z)-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H27N5O4S2/c1-3-5-9-28-21(30)17(34-23(28)33)15-16-19(24-18-8-6-7-10-27(18)20(16)29)25-11-13-26(14-12-25)22(31)32-4-2/h6-8,10,15H,3-5,9,11-14H2,1-2H3/b17-15- |
InChI Key |
PWLIYCUYWOLVDO-ICFOKQHNSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C(=O)OCC)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C(=O)OCC)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.